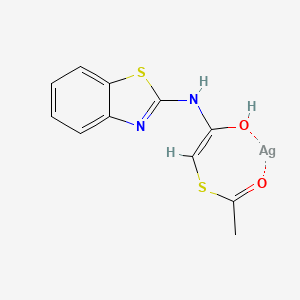

2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt

説明

Chemical Structure and Properties 2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt (molecular formula: C₁₁H₁₀N₂O₂S₂Ag) is a silver-containing heterocyclic compound featuring a benzothiazole core linked to a mercaptoacetamido group and an acetate moiety coordinated with silver. Its monoisotopic mass is 266.01837 Da, and the InChIKey is SUJYHVUFHHHJQI-POHAHGRESA-N .

特性

CAS番号 |

65761-23-1 |

|---|---|

分子式 |

C11H10AgN2O2S2 |

分子量 |

374.2 g/mol |

IUPAC名 |

S-[(Z)-2-(1,3-benzothiazol-2-ylamino)-2-hydroxyethenyl] ethanethioate;silver |

InChI |

InChI=1S/C11H10N2O2S2.Ag/c1-7(14)16-6-10(15)13-11-12-8-4-2-3-5-9(8)17-11;/h2-6,15H,1H3,(H,12,13);/b10-6-; |

InChIキー |

IOYPISGRLFRQFB-OTUCAILMSA-N |

異性体SMILES |

CC(=O)S/C=C(/NC1=NC2=CC=CC=C2S1)\O.[Ag] |

正規SMILES |

CC(=O)SC=C(NC1=NC2=CC=CC=C2S1)O.[Ag] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt typically involves the following steps:

Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative, which can be achieved through the cyclization of 2-aminothiophenols with tetramethyl thiuram disulfide in water by heating on an oil bath.

Introduction of Mercaptoacetamido Group: The benzothiazole derivative is then reacted with mercaptoacetic acid to introduce the mercaptoacetamido group.

Formation of Silver Salt: Finally, the compound is treated with silver acetate to form the silver salt derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing efficient and environmentally friendly methods. Green chemistry principles, such as the use of non-toxic solvents and minimizing side products, are often employed to enhance the sustainability of the production process .

化学反応の分析

Types of Reactions

2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The compound can be reduced to yield thiol derivatives.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions include disulfides, thiol derivatives, and substituted benzothiazole compounds .

科学的研究の応用

2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in biochemical assays and as a probe for studying biological processes.

作用機序

The mechanism of action of 2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with thiol groups in proteins and enzymes, leading to the formation of disulfide bonds.

Pathways Involved: It can inhibit the activity of enzymes by modifying their active sites, thereby affecting various biochemical pathways.

類似化合物との比較

Data Table: Key Properties and Comparisons

| Compound | Molecular Formula | Molecular Weight (Da) | Key Features | Known Applications |

|---|---|---|---|---|

| Target Compound | C₁₁H₁₀N₂O₂S₂Ag | 266.018 | Benzothiazole, silver, mercaptoacetamido | Undefined (novel compound) |

| Silver Acetate | C₂H₃AgO₂ | 166.89 | Simple silver salt | Antimicrobial, lab reagent |

| Sodium 1,3-Benzothiazole-2-Thiolate | C₇H₄NS₂Na | 189.22 | Benzothiazole-thiolate | Rubber vulcanization |

| 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid | C₁₁H₁₁NO₅ | 237.21 | Ethoxy, carboxylic acid | Crystallography studies |

生物活性

The compound 2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific silver salt, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₉H₈N₂O₃SAg

- Molecular Weight : 266.19 g/mol

- Structure : The compound features a benzothiazole ring substituted with a mercaptoacetamido group and an acetate moiety, with silver as a counter ion.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of silver salts, including 2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt, against various pathogens. Silver ions are known to exert a broad-spectrum antimicrobial effect by interacting with bacterial cell membranes and disrupting vital cellular processes.

- Cell Membrane Interaction : Silver ions bind to thiol groups in proteins and disrupt membrane integrity.

- Enzyme Inhibition : They inhibit key enzymes involved in respiration and replication.

- Biofilm Disruption : Silver compounds can prevent biofilm formation, which is critical in chronic infections.

Efficacy Against Bacterial Strains

A study demonstrated that the compound exhibited significant antimicrobial activity against multiple strains of bacteria, including resistant strains like Acinetobacter baumannii. The minimum inhibitory concentration (MIC) was determined to be 3.91 mg/L, with bactericidal properties confirmed through minimum bactericidal concentration (MBC) assays (Table 1).

| Bacterial Strain | MIC (mg/L) | MBC (mg/L) |

|---|---|---|

| Acinetobacter baumannii | 3.91 | 7.8 |

| E. coli | 4.5 | 9.0 |

| Staphylococcus aureus | 5.0 | 10.0 |

Case Studies

- In Vivo Efficacy : In a Galleria mellonella model, the administration of the silver salt significantly improved survival rates in larvae infected with A. baumannii, demonstrating its potential as an effective therapeutic agent in vivo .

- Biofilm Formation : The compound was also shown to inhibit biofilm formation in A. baumannii, which is crucial for preventing chronic infections .

Potential Applications

The biological activity of 2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt suggests several potential applications:

- Antimicrobial Treatments : Particularly for infections caused by multidrug-resistant bacteria.

- Coatings for Medical Devices : To prevent biofilm formation and associated infections.

- Pharmaceutical Development : As a lead compound for synthesizing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。